2-Methylbutyl (E)-(+)-2-methylisocrotonate
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Overview
Description
2-Methylbutyl (E)-(+)-2-methylisocrotonate is an organic compound with the molecular formula C10H18O2. It is an ester derived from 2-methylbutanol and 2-methylcrotonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyl (E)-(+)-2-methylisocrotonate typically involves the esterification of 2-methylcrotonic acid with 2-methylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-Methylcrotonic acid+2-MethylbutanolAcid catalyst2-Methylbutyl (E)-(+)-2-methylisocrotonate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methylbutyl (E)-(+)-2-methylisocrotonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-methylcrotonic acid and 2-methylbutanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can oxidize the ester to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products Formed
Hydrolysis: 2-Methylcrotonic acid and 2-Methylbutanol.
Reduction: 2-Methylbutanol.
Oxidation: Carboxylic acids.
Scientific Research Applications
2-Methylbutyl (E)-(+)-2-methylisocrotonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methylbutyl (E)-(+)-2-methylisocrotonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The ester functional group can also participate in various biochemical reactions, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Isobutyl angelate
- Isoamyl angelate
- 2-Methylbutyl isobutyrate
Comparison
2-Methylbutyl (E)-(+)-2-methylisocrotonate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it suitable for specific applications in research and industry.
Properties
CAS No. |
97752-27-7 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methylbutyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-8(3)7-12-10(11)9(4)6-2/h6,8H,5,7H2,1-4H3/b9-6+ |
InChI Key |
DEJJNOHKWLTTKE-RMKNXTFCSA-N |
Isomeric SMILES |
CCC(C)COC(=O)/C(=C/C)/C |
Canonical SMILES |
CCC(C)COC(=O)C(=CC)C |
Origin of Product |
United States |
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